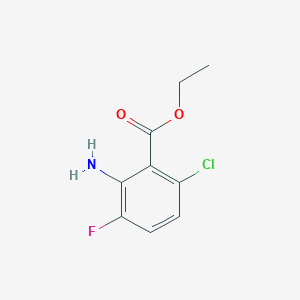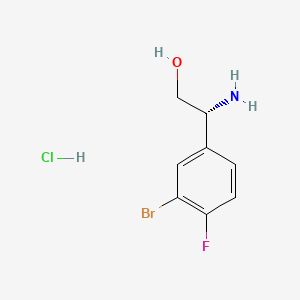
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, an amino group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.
Reaction with Epichlorohydrin: The aniline undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate.
Ring Opening: The intermediate is then subjected to ring-opening under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially yielding dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-iodo-4-fluorophenyl)ethan-1-ol hydrochloride
Comparison:
- Substituent Effects: The presence of different halogens (bromine, chlorine, iodine) can significantly influence the compound’s reactivity and biological activity.
- Binding Affinity: Variations in the halogen substituents can alter the compound’s binding affinity to molecular targets, affecting its potency and selectivity.
- Stability: The stability of the compound can also vary depending on the nature of the halogen substituents, impacting its shelf life and usability in various applications.
特性
分子式 |
C8H10BrClFNO |
|---|---|
分子量 |
270.52 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChIキー |
DGHVDXBFKBATGC-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)F.Cl |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


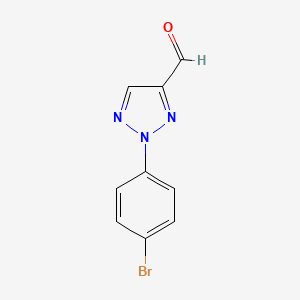


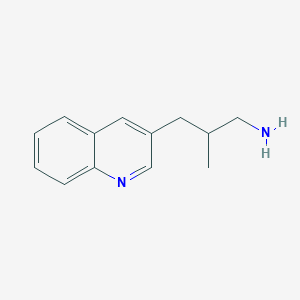
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
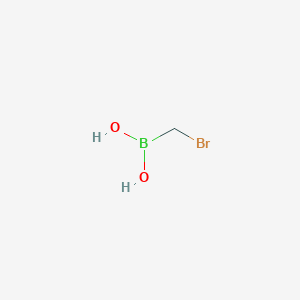
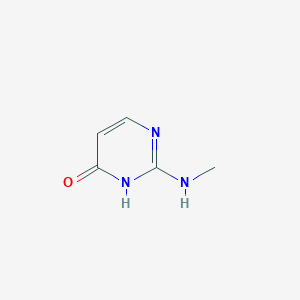
aminehydrochloride](/img/structure/B13572584.png)
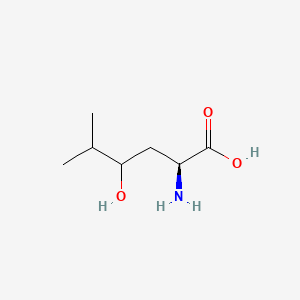

![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

